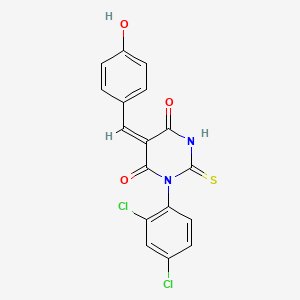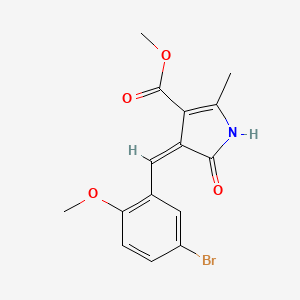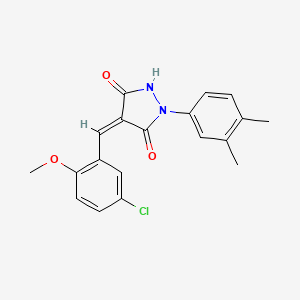![molecular formula C19H14ClN3O2 B5912627 phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912627.png)
phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime, also known as CMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime acts as a chelating agent, binding to metal ions and forming stable complexes. In nuclear waste management, this compound selectively binds to actinides and lanthanides, allowing for their separation from other radioactive elements. In pharmaceuticals, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is relatively safe for use in laboratory experiments. In vitro studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. However, further studies are needed to determine its safety and efficacy in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime is its versatility in various fields, including nuclear waste management, analytical chemistry, and pharmaceuticals. Its simple synthesis method and low toxicity make it a suitable candidate for laboratory experiments. However, its limited solubility in water can pose a challenge in certain applications.
Orientations Futures
There are several future directions for phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime research, including its potential use in drug delivery systems, as a biosensor, and in environmental remediation. Its ability to selectively bind to metal ions makes it a promising candidate for drug delivery systems, while its chelating properties can be utilized in biosensors for metal ion detection. Additionally, this compound can be used in environmental remediation to remove heavy metals from contaminated soil and water. Further studies are needed to explore these potential applications of this compound.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields, including nuclear waste management, analytical chemistry, and pharmaceuticals. Its simple synthesis method and low toxicity make it a suitable candidate for laboratory experiments. Further studies are needed to explore its potential applications in drug delivery systems, biosensors, and environmental remediation.
Méthodes De Synthèse
Phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime is synthesized through a reaction between 4-pyridinylmethyl ketone and chloroformic acid. The reaction proceeds in the presence of triethylamine and produces this compound as a white solid. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Phenyl(4-pyridinyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime has been extensively studied for its potential applications in various fields, including nuclear waste management, analytical chemistry, and pharmaceuticals. In nuclear waste management, this compound is used as a ligand to extract actinides and lanthanides from radioactive waste solutions. In analytical chemistry, this compound is used as a chelating agent to separate and analyze metal ions. In pharmaceuticals, this compound has been studied for its potential use as an anticancer agent.
Propriétés
IUPAC Name |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-16-7-4-8-17(13-16)22-19(24)25-23-18(14-5-2-1-3-6-14)15-9-11-21-12-10-15/h1-13H,(H,22,24)/b23-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRMCTZEGLHWMT-PTGBLXJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC(=CC=C2)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC(=CC=C2)Cl)/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)

![N'-[1-(2,4-dichlorophenyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5912579.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)
![3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)

![N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5912596.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)

![phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)

![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)